

JNJ-54119936: A Technical Guide to a Potent RORyt Inverse Agonist

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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, making RORyt an attractive therapeutic target. This document provides a comprehensive technical overview of the chemical structure, biological properties, and experimental methodologies associated with **JNJ-54119936**, positioning it as a valuable chemical probe for studying RORyt biology and a potential starting point for drug discovery programs.

Chemical Structure and Physicochemical Properties

JNJ-54119936 is a complex small molecule with the chemical formula C₃₃H₃₁ClN₄O₃. Its structure features a central quinoline core with multiple substituted aromatic rings.

Table 1: Chemical and Physicochemical Properties of **JNJ-54119936**

Property	Value	Source
Molecular Formula	C33H31ClN4O3	---
Molecular Weight	580.22 g/mol	[1]
SMILES	<chem>CC(N1CCC(CC1)--INVALID-LINK--(c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC)[Cl])O)=O</chem>	[1]
InChIKey	QBIGUDRHHJTXXG-UUWRZZSWSA-N	[1]
Solubility	Soluble in DMSO up to 10 mM	[1]
Storage	As a dry powder or in DMSO stock solution (10 mM) at -20°C. Limit to one freeze-thaw cycle per aliquot.	[1]

Note: Detailed aqueous solubility and permeability data are not publicly available.

Biological Activity and Selectivity

JNJ-54119936 acts as an inverse agonist of ROR γ t, potently inhibiting its transcriptional activity. Its biological activity has been characterized through a series of in vitro and cellular assays.

Table 2: In Vitro and Cellular Activity of **JNJ-54119936**

Assay	Parameter	Value
ThermoFluor Binding Assay	qKD for RORC	5.3 nM
1-Hybrid LBD Assay	IC50	30 nM
Human Whole Blood (hWB) Assay	IC50	332 nM

JNJ-54119936 demonstrates high selectivity for ROR γ t over other members of the ROR family.

Table 3: Selectivity Profile of **JNJ-54119936**

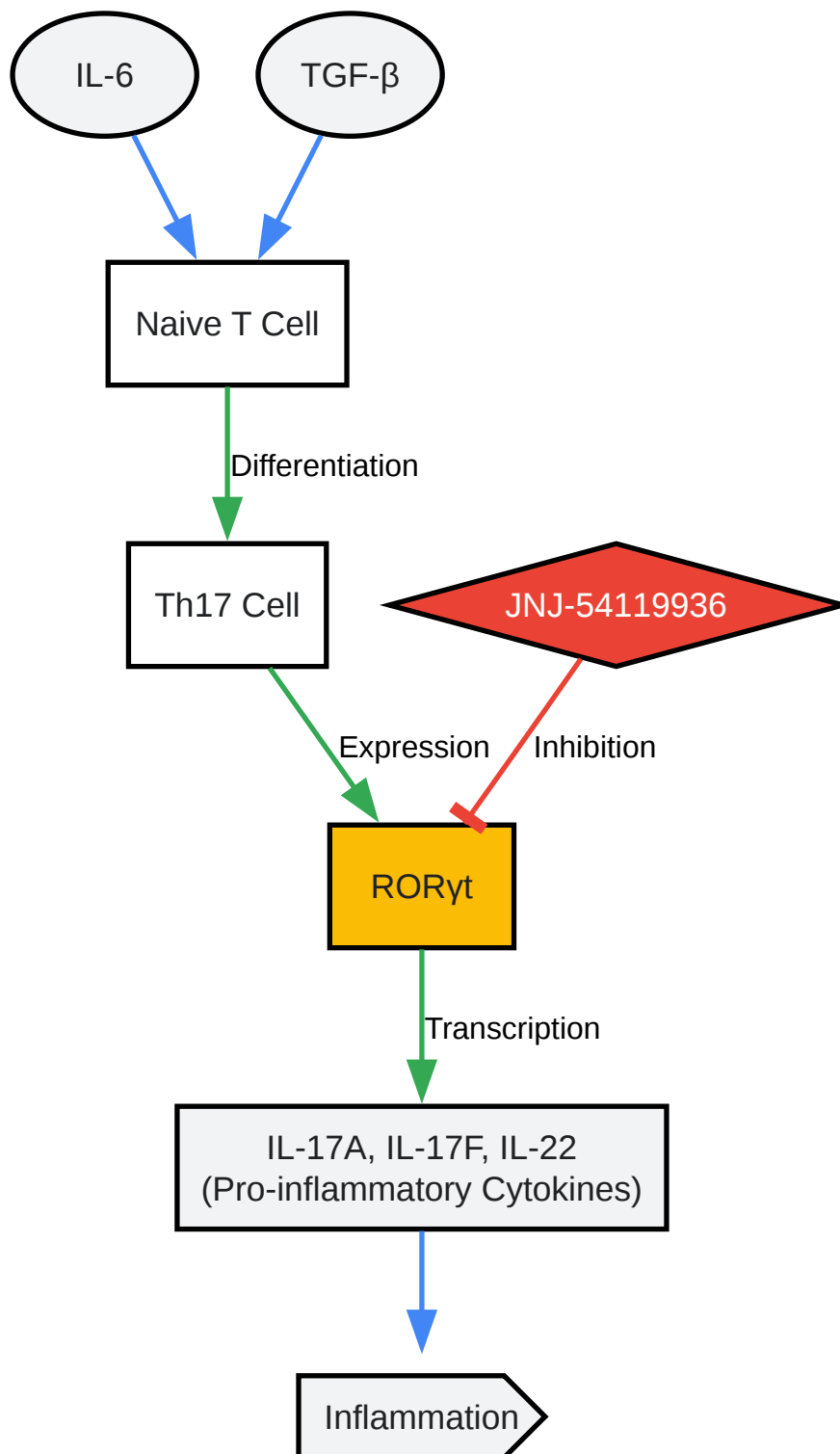
Target	Parameter	Value
RORA	TF qKD	> 75 μ M
RORB	TF qKD	> 75 μ M

Off-target screening against a panel of kinases and GPCRs has revealed a clean profile at concentrations up to 10 μ M, with the closest off-targets being TMEM97 (K_i = 636.66 nM) and SIGMAR1 (K_i = 3125.58 nM).[\[2\]](#)

Mechanism of Action: The ROR γ t Signaling Pathway

ROR γ t is a master regulator of Th17 cell differentiation. Upon activation, naive T cells, in the presence of cytokines like IL-6 and TGF- β , upregulate ROR γ t. ROR γ t then binds to specific DNA sequences (ROR response elements) in the promoter regions of target genes, driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse agonist, **JNJ-54119936** binds to the ligand-binding domain of ROR γ t, stabilizing it in an inactive conformation and preventing the recruitment of coactivators necessary for gene transcription. This leads to a downstream reduction in Th17 cytokine production.

RORyt Signaling Pathway Inhibition by JNJ-54119936

[Click to download full resolution via product page](#)RORyt signaling pathway and the inhibitory action of **JNJ-54119936**.

Experimental Protocols

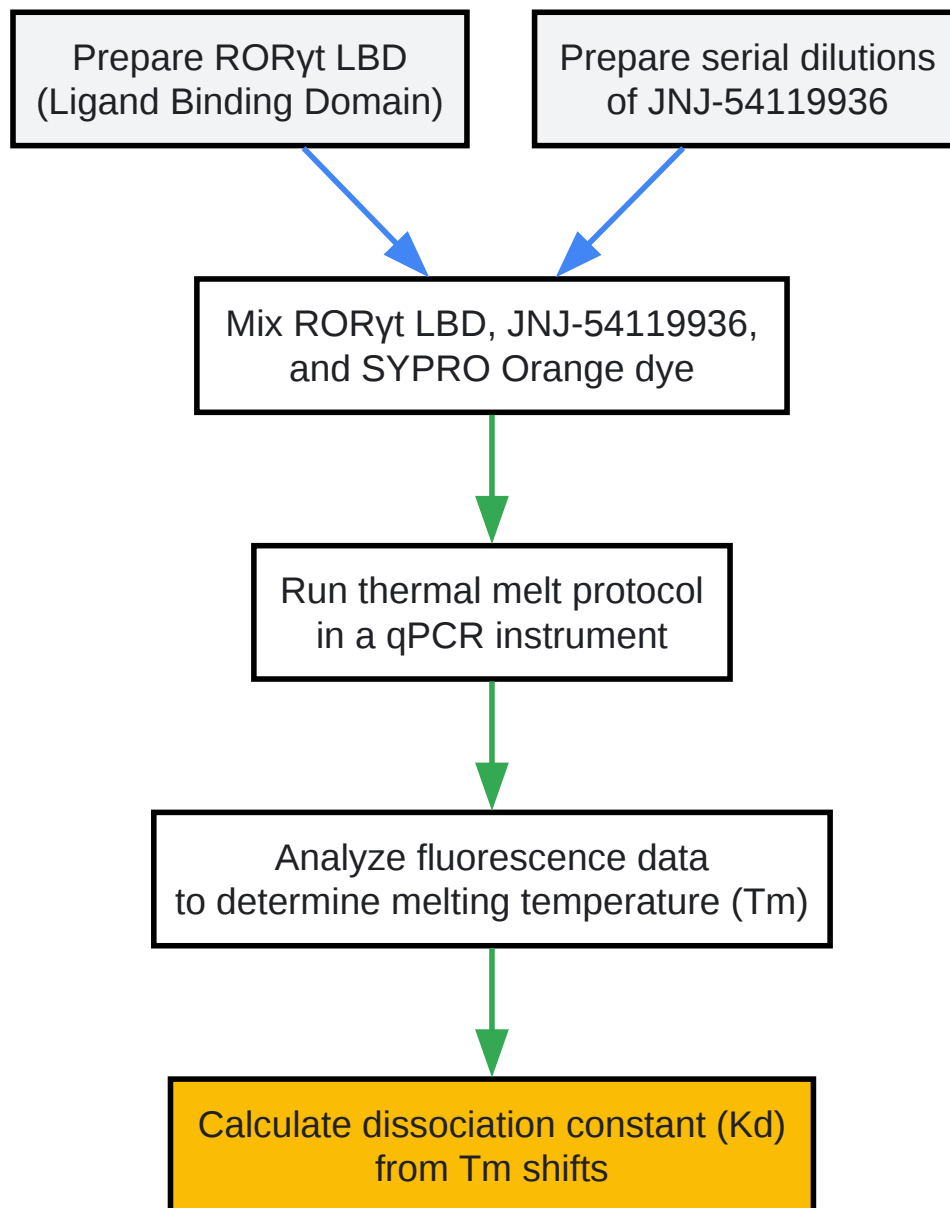
The following are detailed methodologies for the key experiments used to characterize **JNJ-54119936**.

ThermoFluor® Binding Assay

This assay measures the binding affinity of a ligand to a protein by monitoring the thermal stability of the protein.

Workflow:

ThermoFluor Binding Assay Workflow



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Workflow for the ThermoFluor Binding Assay.

Methodology:

- Protein: Recombinant human RORyt ligand-binding domain (LBD) is expressed and purified.
- Reagents: SYPRO Orange fluorescent dye, assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

- Procedure: a. A reaction mixture is prepared containing the RORyt LBD, SYPRO Orange dye, and varying concentrations of **JNJ-54119936** in a multi-well PCR plate. b. The plate is subjected to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR instrument. c. Fluorescence is monitored as the temperature increases. As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.
- Data Analysis: The melting temperature (T_m), the point at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. The change in T_m at different compound concentrations is used to calculate the dissociation constant (K_d).

1-Hybrid Ligand-Binding Domain (LBD) Assay

This is a cell-based reporter gene assay to measure the functional activity of a compound on a nuclear receptor.

Methodology:

- Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
- Plasmids:
 - An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORyt LBD.
 - A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
- Procedure: a. Cells are co-transfected with the expression and reporter plasmids. b. Transfected cells are treated with a dilution series of **JNJ-54119936**. c. After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The inverse agonist activity of **JNJ-54119936** results in a dose-dependent decrease in luciferase expression. The IC_{50} value is calculated from the dose-response curve.

Human Whole Blood (hWB) Assay

This ex vivo assay measures the effect of a compound on cytokine production in a physiologically relevant environment.

Methodology:

- Sample: Freshly drawn human whole blood from healthy donors.
- Stimulation: The blood is stimulated to induce Th17 differentiation and IL-17 production (e.g., with anti-CD3 and anti-CD28 antibodies).
- Procedure: a. Whole blood is incubated with varying concentrations of **JNJ-54119936** for a short pre-incubation period. b. The stimulating agents are added, and the blood is incubated for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator. c. Plasma is collected by centrifugation.
- Data Analysis: The concentration of IL-17 in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value for the inhibition of IL-17 production is determined from the dose-response curve.

In Vivo Studies

Preliminary in vivo studies have been conducted in rats. **JNJ-54119936** was tested at a dose of 1 mg/kg intravenously and 5 mg/kg orally.^[1] Detailed pharmacokinetic parameters from these studies are not publicly available.

Negative Control

For robust experimental design, a structurally similar but biologically inactive control compound, JNJ-53721590, is recommended.

Table 4: Negative Control Compound Information

Property	Value
Compound Name	JNJ-53721590
Molecular Weight	569.14 g/mol
SMILES	Cn1cncc1--INVALID-LINK-- (c1ccc2c(c1)c(c(Cc1ccc(cc1)n1cccn1)c(n2)OC) [Cl])O

Conclusion

JNJ-54119936 is a highly potent and selective RORyt inverse agonist with demonstrated in vitro and cellular activity. Its well-characterized biological profile and the availability of a matched negative control make it an excellent tool for investigating the role of RORyt in health and disease. Further studies are warranted to explore its therapeutic potential.

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References

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